An In-Depth Technical Guide to (4-(o-Tolyl)isoxazol-5-yl)methanol: Synthesis, Properties, and Applications
An In-Depth Technical Guide to (4-(o-Tolyl)isoxazol-5-yl)methanol: Synthesis, Properties, and Applications
Abstract
The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Its unique electronic properties and structural versatility allow for a wide range of molecular designs targeting various biological pathways. This guide provides a detailed technical overview of a specific, nuanced derivative: (4-(o-Tolyl)isoxazol-5-yl)methanol . While this particular molecule is not extensively documented in mainstream literature, this paper constructs a comprehensive profile based on established isoxazole chemistry, data from isomeric analogs, and predictive modeling. We will detail its molecular structure, physicochemical properties, a robust and plausible multi-step synthesis protocol, and explore its potential as both a bioactive compound and a versatile synthetic intermediate for drug discovery programs.
Introduction: The Significance of the Isoxazole Scaffold
The five-membered isoxazole ring, containing adjacent nitrogen and oxygen atoms, is a privileged structure in drug development. Its inclusion in a molecule can enhance pharmacokinetic properties, improve metabolic stability, and provide a rigid scaffold for orienting pharmacophoric groups.[1] The biological activities associated with isoxazole derivatives are remarkably broad, encompassing anti-inflammatory, anticancer, antimicrobial, and antiviral properties, among others.[2]
The molecule under consideration, (4-(o-Tolyl)isoxazol-5-yl)methanol, presents three key features of interest:
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The Isoxazole Core: Provides the foundational heterocyclic structure known for biological activity.
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The ortho-Tolyl Group at C4: The aryl substitution at the 4-position is crucial for modulating activity. The ortho-methyl substituent introduces steric hindrance and alters the electronic profile compared to its meta or para isomers, which can significantly impact target binding and selectivity.
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The Hydroxymethyl Group at C5: This primary alcohol is a critical functional handle. It can act as a hydrogen bond donor, directly interacting with biological targets, or serve as a reactive site for further chemical modification and the development of prodrugs or more complex derivatives.
This guide aims to provide the necessary technical foundation for researchers to synthesize, characterize, and utilize this compound in their research endeavors.
Molecular Profile
Chemical Structure and Nomenclature
The precise arrangement of the substituents on the isoxazole ring dictates the molecule's identity and behavior.
Figure 1: Chemical structure of (4-(o-Tolyl)isoxazol-5-yl)methanol.
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IUPAC Name: (4-(2-Methylphenyl)isoxazol-5-yl)methanol
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Synonyms: (4-(o-Tolyl)isoxazol-5-yl)methanol
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CAS Number: Not assigned (as of February 2026)
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Molecular Formula: C₁₁H₁₁NO₂
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Molecular Weight: 189.21 g/mol
Physicochemical and Spectroscopic Properties
The following table summarizes the key physicochemical properties. Data for molecular formula and weight are calculated, while other parameters are estimated based on isomeric analogs and computational models.[3]
| Property | Value | Source / Justification |
| Molecular Formula | C₁₁H₁₁NO₂ | Calculated |
| Molecular Weight | 189.21 g/mol | Calculated[3] |
| Appearance | White to off-white solid | Predicted based on analogs |
| Melting Point | ~95-105 °C | Estimated based on p-tolyl isomer (97°C)[1] |
| Boiling Point | > 300 °C | Estimated |
| LogP (octanol/water) | ~2.1 ± 0.4 | Predicted (computational) |
| pKa | ~13.5 (alcohol proton) | Estimated |
| Solubility | Soluble in Methanol, DMSO, Ethyl Acetate; Sparingly soluble in water | Predicted based on structure |
Expected Spectroscopic Data:
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¹H NMR (400 MHz, CDCl₃): Chemical shifts (δ) are predicted. The aromatic protons of the o-tolyl group would appear as a multiplet around 7.2-7.5 ppm. The isoxazole proton at C3 would be a singlet around 8.5 ppm. The methylene protons (-CH₂OH) would appear as a singlet or doublet (if coupled to the OH proton) around 4.7 ppm, and the methyl protons (-CH₃) as a singlet around 2.3 ppm. The hydroxyl proton (-OH) would be a broad singlet, with its position dependent on concentration and solvent.[4]
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¹³C NMR (100 MHz, CDCl₃): Key predicted signals include the isoxazole ring carbons (C3, C4, C5) in the range of 105-175 ppm, the methylene carbon (~55-60 ppm), the methyl carbon (~20 ppm), and aromatic carbons (125-140 ppm).[4]
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IR (KBr, cm⁻¹): A broad absorption band for the O-H stretch is expected around 3200-3500 cm⁻¹. Aromatic C-H stretching would be observed around 3100 cm⁻¹, and C=N stretching from the isoxazole ring near 1600 cm⁻¹.[1]
Synthesis and Purification
As this specific isomer is not commercially available, a reliable synthetic route is paramount. While a [3+2] cycloaddition is effective for 3,5-disubstituted isoxazoles, a different strategy is required for the 4,5-disubstituted pattern.[1] A robust and widely applicable method involves the cyclization of a β-ketoester with hydroxylamine, followed by reduction.[5][6]
Retrosynthetic Analysis
The proposed synthesis begins by disconnecting the isoxazole ring and the primary alcohol to identify readily available starting materials.
Figure 2: Retrosynthetic pathway for the target molecule.
Detailed Synthetic Protocol
This two-step protocol is designed to be self-validating, with clear checkpoints for characterization.
Step 1: Synthesis of Ethyl 4-(o-tolyl)isoxazole-5-carboxylate
This step involves the formation of the core isoxazole ring from a custom β-ketoester precursor. The precursor, ethyl 2-(o-tolyl)-3-oxobutanoate, can be synthesized from o-tolylacetic acid and ethyl acetate via a Claisen condensation.
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Rationale: The reaction between a 1,3-dicarbonyl compound and hydroxylamine is a classic and high-yielding method for constructing isoxazole rings. The regioselectivity is generally well-controlled, leading to the desired 4,5-disubstituted product.[7]
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Protocol:
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To a solution of ethyl 2-(o-tolyl)-3-oxobutanoate (1.0 eq) in ethanol (10 mL per gram of ester), add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
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Heat the mixture to reflux (approx. 78 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
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Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
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Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
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Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure ester intermediate.
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Validation: Confirm the structure of the intermediate using ¹H NMR and Mass Spectrometry.
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Step 2: Reduction to (4-(o-Tolyl)isoxazol-5-yl)methanol
This final step converts the ester functional group into the primary alcohol.
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Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of cleanly reducing esters to primary alcohols without affecting the aromatic or isoxazole rings.[8][9] It is preferred over milder reagents like sodium borohydride, which are generally ineffective for ester reduction.[9]
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Protocol:
-
Prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., argon) and cool to 0 °C in an ice bath.
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Dissolve the ethyl 4-(o-tolyl)isoxazole-5-carboxylate (1.0 eq) from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.
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Carefully quench the reaction by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure (Fieser workup) ensures the formation of a granular precipitate that is easy to filter.
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Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate.
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Combine the organic filtrates and remove the solvent under reduced pressure to yield the crude product.
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Purify the final compound by recrystallization or column chromatography to obtain (4-(o-Tolyl)isoxazol-5-yl)methanol.
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Validation: Confirm the final structure, purity (>95%), and identity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
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Potential Applications and Biological Relevance
Role as a Synthetic Intermediate
The primary alcohol of (4-(o-Tolyl)isoxazol-5-yl)methanol is a versatile functional group for further synthetic elaboration. It can be readily:
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Oxidized to the corresponding aldehyde or carboxylic acid, providing entry into a new class of derivatives.
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Esterified or Etherified to create prodrugs or to attach linkers for conjugation to other molecules (e.g., for PROTACs or antibody-drug conjugates).
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Converted to a leaving group (e.g., tosylate or mesylate) for subsequent nucleophilic substitution reactions, allowing the introduction of amines, azides, or other functional groups.
Predicted Biological Activity
While no specific biological data exists for this compound, the isoxazole scaffold is a known pharmacophore. Derivatives have shown promise in several therapeutic areas:
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Anti-inflammatory: Many isoxazoles, such as the COX-2 inhibitor Valdecoxib, function as potent anti-inflammatory agents.[1]
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Anticancer: The isoxazole ring is present in compounds designed to inhibit various kinases and other cancer-related targets.[2]
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Antimicrobial: The scaffold has been incorporated into numerous antibacterial and antifungal drug candidates.[2]
The unique steric and electronic properties conferred by the o-tolyl group could lead to novel selectivity profiles against these or other targets.
Workflow for Biological Screening
A logical progression for evaluating the biological potential of this novel compound would follow a standard drug discovery cascade.
Figure 3: A standard workflow for the biological evaluation of a novel chemical entity.
Conclusion and Future Directions
(4-(o-Tolyl)isoxazol-5-yl)methanol is a novel chemical entity with significant untapped potential. This guide has provided a robust framework for its synthesis and characterization, drawing upon established chemical principles and data from closely related analogs. The proposed two-step synthesis is efficient and scalable, enabling researchers to produce high-purity material for further investigation.
Future research should focus on executing the proposed synthesis and performing a full spectroscopic characterization to confirm the predicted data. Subsequently, the compound should be entered into a broad biological screening program to identify potential therapeutic applications. The versatile hydroxymethyl group serves as an ideal starting point for the generation of a focused library of derivatives, which will be crucial for developing structure-activity relationships (SAR) and optimizing lead compounds.
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